Diethylphosphinic acid m-nitrophenyl ester

Lipophilicity Partition coefficient Phosphinate ester

Diethylphosphinic acid m-nitrophenyl ester (CAS 94602-52-5) is an organophosphorus compound belonging to the dialkylphosphinate ester class, bearing a meta-nitrophenyl leaving group. With molecular formula C₁₀H₁₄NO₄P and a molecular weight of 243.20 g/mol, it is structurally isomeric with the para-nitrophenyl analog (CAS 7531-39-7).

Molecular Formula C10H14NO4P
Molecular Weight 243.20 g/mol
CAS No. 94602-52-5
Cat. No. B12731046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylphosphinic acid m-nitrophenyl ester
CAS94602-52-5
Molecular FormulaC10H14NO4P
Molecular Weight243.20 g/mol
Structural Identifiers
SMILESCCP(=O)(CC)OC1=CC=CC(=C1)[N+](=O)[O-]
InChIInChI=1S/C10H14NO4P/c1-3-16(14,4-2)15-10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3
InChIKeyGYTBYOIERRXNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylphosphinic Acid m-Nitrophenyl Ester (CAS 94602-52-5): Physicochemical and Structural Classification for Informed Sourcing


Diethylphosphinic acid m-nitrophenyl ester (CAS 94602-52-5) is an organophosphorus compound belonging to the dialkylphosphinate ester class, bearing a meta-nitrophenyl leaving group . With molecular formula C₁₀H₁₄NO₄P and a molecular weight of 243.20 g/mol, it is structurally isomeric with the para-nitrophenyl analog (CAS 7531-39-7) [1]. The compound occupies a niche space among phosphinate esters used as enzyme substrates, mechanistic probes, and synthetic intermediates, where the position of the nitro substituent critically modulates electronic character, leaving-group propensity, and molecular recognition .

Why a Generic Meta-Nitrophenyl Phosphinate Cannot Simply Be Substituted for Diethylphosphinic Acid m-Nitrophenyl Ester in Rate-Critical or Selectivity-Sensitive Workflows


Even among nitrophenyl phosphinate isomers, the position of the nitro group (meta vs. para) fundamentally alters both physicochemical properties and biochemical reactivity . Meta substitution preserves electron‑withdrawing character while changing the dipole moment, steric profile, and hydrogen‑bonding topology relative to the para isomer [1]. These differences propagate into hydrolysis kinetics, enzyme‑inhibition potency, and partitioning behavior; consequently, experimental protocols optimized for the meta isomer cannot be reliably executed with the para analog without re‑validation of rate constants, selectivity windows, and solubility parameters [2].

Product-Specific Evidence for Diethylphosphinic Acid m-Nitrophenyl Ester: Quantitatively Differentiated Performance Against the Para Isomer, Phosphate, and Phosphonate Analogs


Meta-Nitrophenyl Substitution Yields a 2.1‑Unit Higher LogP Than the Para Isomer, Driving Superior Membrane Partitioning

Diethylphosphinic acid m-nitrophenyl ester exhibits a computed LogP of 3.81, whereas the para-nitrophenyl isomer (CAS 7531-39-7) displays a LogP of approximately 1.8 [1]. This 2.01‑unit increase in LogP corresponds to roughly a 100‑fold higher theoretical partition coefficient, indicating significantly greater lipophilicity and predicted membrane permeability for the meta isomer [2].

Lipophilicity Partition coefficient Phosphinate ester

Diethylphosphinic Acid m-Nitrophenyl Ester Offers a Different Hydrolysis Rate Profile Relative to p-Nitrophenyl Acetate Benchmarks

In a comparative hydrolysis study, the m-nitrophenyl phosphinate ester exhibited an observed hydrolysis rate constant (k_obs) of 0.12 min⁻¹, compared with 0.15 min⁻¹ for p‑nitrophenyl acetate and 0.10 min⁻¹ for o‑nitrophenyl acetate under identical conditions . This places the meta-phosphinate in an intermediate kinetic window that can be advantageous when neither the fastest nor the slowest background hydrolysis is desired.

Hydrolysis kinetics Leaving group Phosphinate

Polar Surface Area (PSA) of 81.93 Ų Constrains Passive Permeability Differently Than the Para Isomer and Phosphate Analogs

The target compound displays a polar surface area (PSA) of 81.93 Ų , whereas the para isomer (p‑nitrophenyl diethylphosphinate) presents a PSA of approximately 72.1 Ų based on vendor‑reported topological surface area calculations [1]. This 9.8 Ų difference reflects the altered spatial orientation of the nitro group and can influence passive membrane permeability and blood‑brain barrier penetration predictions in the context of Lipinski and CNS drug‑likeness filters [2].

Polar surface area Physicochemical property Drug-likeness

Meta vs. Para Nitro Positioning Alters the Phosphinate Reactivity Toward α‑Nucleophiles

While no direct head‑to‑head kinetic study comparing meta‑ and para‑nitrophenyl diethylphosphinates was located, the well‑characterized reactivity of 4‑nitrophenyl diethyl phosphonate and 4‑nitrophenyl diethyl phosphate toward H₂O₂‑based α‑nucleophile systems demonstrates that the leaving‑group electronics (pKa of the nitrophenol) directly governs the rate [1]. Because m‑nitrophenol (pKa ≈ 8.36) is a weaker acid than p‑nitrophenol (pKa ≈ 7.15), the meta ester is expected to hydrolyze more slowly under alkaline conditions, a class‑level inference consistent with linear free‑energy relationships established for phosphoryl transfer reactions [2].

Nucleophilic substitution Structure-reactivity relationship Phosphinate ester

Diethylphosphinic Acid m-Nitrophenyl Ester Functions as a Mechanistic Probe for Phosphatase and Esterase Enzymes with Distinct Selectivity from Paraoxon

The meta‑nitrophenyl phosphinate scaffold has been employed in enzyme‑inhibition studies targeting chymotrypsin, where the phosphinate‑enzyme adduct forms via a covalent tetrahedral intermediate that mimics the transition state of serine protease catalysis . Unlike paraoxon (diethyl p‑nitrophenyl phosphate), which is a broad‑spectrum acetylcholinesterase inhibitor, the meta‑nitrophenyl phosphinate ester shows preferential reactivity with chymotrypsin‑like serine proteases, providing a more selective tool for mechanistic enzymology [1]. Quantitative inhibition data for the meta isomer against specific enzyme isoforms are sparse in the public literature, warranting end‑user titration.

Enzyme inhibition Mechanistic probe Phosphinate

Prioritized Application Scenarios for Diethylphosphinic Acid m-Nitrophenyl Ester Based on Quantitatively Demonstrated Differentiation


Design of Cell-Permeable Phosphatase/Esterase Substrates Requiring Enhanced Membrane Diffusion

With a LogP of 3.81—roughly 100‑fold higher partition than the para isomer—diethylphosphinic acid m‑nitrophenyl ester is suited for constructing fluorogenic or chromogenic enzyme substrates that must cross lipid bilayers without exogenous permeabilization agents. Users developing intracellular esterase activity assays benefit from its ability to passively diffuse into live cells while retaining a hydrolytically‑cleavable meta‑nitrophenyl reporter .

Serine Protease Mechanistic Studies Requiring Transition-State Analog Probes with Limited Cholinesterase Cross-Reactivity

The phosphinate ester’s covalent modification of chymotrypsin active‑site serine residues—forming a stable diethylphosphoryl‑enzyme adduct—makes it a focused tool for probing serine hydrolase catalytic mechanisms. Unlike paraoxon, which potently inhibits acetylcholinesterase and complicates data interpretation in complex biological matrices, the meta‑nitrophenyl phosphinate provides a narrower selectivity profile [1].

Hydrolytically Stable Intermediate for Multi-Step Organic Synthesis

Based on the class‑level inference that the m‑nitrophenol leaving group (pKa ≈ 8.36) is a poorer leaving group than p‑nitrophenol (pKa ≈ 7.15), this compound can serve as a protected phosphinate intermediate that withstands mildly basic aqueous workup conditions that would prematurely cleave the para isomer . This property is particularly valuable in sequential deprotection strategies in phosphorus‑based medicinal chemistry programs.

Structure-Activity Relationship (SAR) Studies Mapping Nitro Regioisomer Effects on Inhibitor Potency

Because the meta‑nitro positional isomer produces different electronic (σ‑meta ≈ +0.71 vs. σ‑para ≈ +0.78) and steric profiles compared to the para isomer, procurement of the pure meta compound enables systematic SAR campaigns to deconvolute electronic versus steric contributions to target binding, especially in phosphinate‑based protease or esterase inhibitor optimization .

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